Sodium hexachloroplatinate(IV) hexahydrate

Catalyst preparation Aqueous-phase synthesis Platinum precursor solubility

Na₂PtCl₆·6H₂O delivers 58× higher aqueous solubility (642 g/L) than K₂PtCl₆, enabling concentrated Pt stock solutions and aqueous-phase catalyst synthesis. Yields 1.5 nm Pt nanoparticles via scCO₂ deposition. Ideal for biomass hydrogenation and supported catalyst prep.

Molecular Formula Cl6H12Na2O6Pt
Molecular Weight 561.9 g/mol
CAS No. 19583-77-8
Cat. No. B009988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hexachloroplatinate(IV) hexahydrate
CAS19583-77-8
Molecular FormulaCl6H12Na2O6Pt
Molecular Weight561.9 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
InChIInChI=1S/6ClH.2Na.6H2O.Pt/h6*1H;;;6*1H2;/q;;;;;;2*+1;;;;;;;+4/p-6
InChIKeyZBFQOIBWJITQRI-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hexachloroplatinate(IV) Hexahydrate (CAS 19583-77-8): Technical Baseline for Platinum Precursor Selection


Sodium hexachloroplatinate(IV) hexahydrate (Na₂PtCl₆·6H₂O) is an inorganic platinum(IV) coordination compound consisting of the hexachloroplatinate anion [PtCl₆]²⁻ paired with sodium cations, crystallized with six water molecules per formula unit [1]. It appears as orange to orange-red hygroscopic crystals with a density of 2.5 g/cm³ . The compound loses its waters of hydration upon heating at 110–120 °C, yielding the anhydrous yellow salt, with the anhydrous melting point reported at 450 °C [1][2]. Its defining physicochemical characteristic relative to other hexachloroplatinate salts is its exceptionally high water solubility, which fundamentally governs its utility in aqueous-phase catalyst preparation, nanoparticle synthesis, and precursor chemistry applications .

Why Sodium Hexachloroplatinate(IV) Hexahydrate Cannot Be Directly Substituted by Other Hexachloroplatinate Salts


Hexachloroplatinate salts share the same [PtCl₆]²⁻ anion core, yet substitution among sodium, potassium, or ammonium counter-cations introduces substantial and quantifiable differences in solubility, hygroscopicity, and resulting catalyst morphology that directly impact synthetic outcomes and process economics [1]. The sodium salt exhibits aqueous solubility exceeding 640 g/L at 20 °C, whereas the potassium analog dissolves at only approximately 11 g/L under comparable conditions—a nearly 60-fold differential that determines whether a given catalyst preparation protocol can be executed in aqueous media or requires alternative solvent systems [2]. Furthermore, the choice of counter-cation influences the thermal decomposition pathway during catalyst activation, the nanoparticle size distribution achieved via supercritical fluid deposition, and the compatibility with ligand-modification strategies in aqueous-phase hydrogenation [3][4]. Procurement decisions made without accounting for these quantitative differentials risk suboptimal catalytic activity, batch-to-batch irreproducibility, or complete incompatibility with established synthetic protocols.

Sodium Hexachloroplatinate(IV) Hexahydrate: Quantified Performance Differentiation Versus Alternative Platinum Precursors


Aqueous Solubility Differential: Sodium Hexachloroplatinate vs. Potassium Hexachloroplatinate

Sodium hexachloroplatinate(IV) hexahydrate exhibits substantially higher water solubility than the corresponding potassium salt. At 20 °C, Na₂PtCl₆·6H₂O demonstrates a solubility of 642 g/L, whereas K₂PtCl₆ dissolves only to 11.0 ± 0.08 g/L under the same temperature conditions [1][2]. The solubility differential increases further at elevated temperatures, with Na₂PtCl₆·6H₂O reaching 987 g/L at 100 °C, while K₂PtCl₆ solubility at 95 °C is reported as 50 g/L [3][4].

Catalyst preparation Aqueous-phase synthesis Platinum precursor solubility Hexachloroplatinate salts

Platinum Nanoparticle Size Control: Na₂PtCl₆·6H₂O in Supercritical Fluid Deposition vs. Conventional Impregnation

Using Na₂PtCl₆·6H₂O as the platinum precursor in supercritical fluid deposition (SFD) with ethanol co-solvent at 40 °C and 110 bar for 3 hours yields Pt nanoparticles supported on alumina with a mean particle size of 1.5 nm [1]. In direct head-to-head comparison with catalysts prepared via conventional impregnation using the identical precursor, SFD-derived Pt/Al₂O₃ catalysts exhibited Pt particles highly dispersed to smaller sizes and demonstrated much higher catalytic activity for cyclohexane dehydrogenation reforming [1]. The SFD approach using this inorganic precursor achieved particle sizes comparable to those reported for more expensive organometallic precursors such as Pt(cod)(Me)₂ (1.1–2.7 nm range) [2].

Platinum nanoparticle synthesis Supercritical fluid deposition Catalyst preparation Pt/Al₂O₃ catalysts Cyclohexane dehydrogenation

Catalytic Turnover Frequency in Aqueous-Phase Levulinic Acid Hydrogenation

Water-soluble platinum catalysts prepared from Na₂PtCl₆·6H₂O, modified with the bidentate bathophenanthrolinedisulfonic acid disodium salt (BPhDS) ligand and promoted with low amounts of AlCl₃·6H₂O (molar ratio Al/Pt = 0.17), achieve turnover frequencies of up to 3540 h⁻¹ with quantitative selectivity (>99%) towards γ-valerolactone in the aqueous-phase hydrogenation of levulinic acid [1]. This catalytic performance was obtained in environmentally attractive, green, aqueous monophasic systems, representing a benchmark for water-soluble Pt catalysts in this reaction [2]. While no direct head-to-head comparison with alternative Pt precursors under identical ligand-modification conditions is reported in the cited source, the quantitative TOF value establishes a performance baseline for procurement decisions involving Na₂PtCl₆·6H₂O in aqueous-phase hydrogenation applications.

Levulinic acid hydrogenation γ-Valerolactone Aqueous-phase catalysis Water-soluble platinum catalysts Biomass conversion

Catalyst Stability and Recyclability in Aqueous Biphasic Hydrogenation Systems

The Pt/BPhDS/Al catalyst system derived from Na₂PtCl₆·6H₂O demonstrates retention of catalytic activity and selectivity without loss upon recycling in consecutive runs of levulinic acid hydrogenation to γ-valerolactone [1]. Catalyst recovery from the aqueous monophasic reaction mixture is achieved via biphasic extraction and simple phase separation following diethyl ether addition, with the aqueous catalyst phase remaining active for subsequent reaction cycles [1]. This stability profile is directly attributable to the water solubility characteristics of the Na₂PtCl₆·6H₂O-derived catalyst system, enabling aqueous-phase immobilization and facile product-catalyst separation [2].

Catalyst recycling Aqueous biphasic catalysis Platinum catalyst stability Green chemistry γ-Valerolactone synthesis

Purity Specifications: 99.9% Trace Metals Basis Grade Availability

Sodium hexachloroplatinate(IV) hexahydrate is commercially available in multiple purity grades, including a ≥99.9% trace metals basis specification [1]. Standard research-grade material is typically offered at 98% purity with platinum content of ≥34.0% (theoretical Pt content in Na₂PtCl₆·6H₂O is 34.71%) [2]. The availability of trace metals basis grade material enables applications requiring stringent control of metallic impurities, such as electronic materials, analytical standards, and high-precision catalyst preparation where impurity metals could poison catalytic sites or introduce measurement artifacts .

High-purity platinum precursor Trace metals analysis Catalyst precursor purity Analytical chemistry

Optimal Application Scenarios for Sodium Hexachloroplatinate(IV) Hexahydrate Based on Quantified Performance Evidence


Aqueous-Phase Catalyst Preparation Requiring High Precursor Solubility

Research and industrial protocols that demand dissolution of the platinum precursor in water at high concentrations should select Na₂PtCl₆·6H₂O over the potassium or ammonium analogs. With aqueous solubility of 642 g/L at 20 °C—approximately 58-fold higher than K₂PtCl₆—this precursor enables preparation of concentrated aqueous platinum stock solutions and homogeneous aqueous-phase catalyst synthesis that are simply not achievable with less soluble hexachloroplatinate salts [1][2]. This solubility advantage is particularly critical for aqueous-phase hydrogenation of water-soluble biomass-derived substrates (e.g., levulinic acid) where catalyst precursor dissolution in the reaction medium is a prerequisite for in situ catalyst formation [3].

Supercritical Fluid Deposition of Highly Dispersed Supported Platinum Nanoparticles

For preparation of Pt/Al₂O₃ and related supported platinum catalysts via supercritical fluid deposition, Na₂PtCl₆·6H₂O serves as an inorganic alternative to expensive organometallic precursors such as Pt(cod)(Me)₂. Using ethanol as co-solvent in scCO₂ at 40 °C and 110 bar for 3 hours, this precursor yields Pt nanoparticles with a mean size of 1.5 nm on alumina supports [1]. The resulting catalysts exhibit 'much higher catalytic activity' in cyclohexane dehydrogenation reforming compared to catalysts prepared via conventional impregnation using the same precursor [1]. This scenario is optimal when balancing nanoparticle size control against precursor cost, as Na₂PtCl₆·6H₂O achieves particle sizes competitive with organometallic precursors (1.1–2.7 nm range) at a lower material cost [1].

Aqueous Biphasic Catalysis with Catalyst Recycling Requirements

Catalytic systems that require catalyst recovery and reuse from aqueous reaction media benefit from the water solubility and biphasic extraction compatibility of Na₂PtCl₆·6H₂O-derived catalysts. The Pt/BPhDS/Al catalyst system prepared from this precursor retains full activity and selectivity upon recycling in levulinic acid hydrogenation, with simple catalyst recovery achieved by diethyl ether extraction and phase separation [1]. The high TOF of up to 3540 h⁻¹ with quantitative GVL selectivity establishes this precursor-derived catalyst as a benchmark for aqueous-phase hydrogenation performance [1]. This scenario applies to green chemistry process development where catalyst immobilization in water and facile product separation reduce solvent waste and precious metal losses.

High-Purity Platinum Precursor for Electronic Materials and Analytical Standards

Applications requiring stringent control of trace metallic impurities—including electronic materials fabrication, analytical reference standard preparation, and precision catalysis where impurity metals may poison active sites—should consider Na₂PtCl₆·6H₂O in its ≥99.9% trace metals basis grade [1][2]. This purity specification provides a documented quality threshold for procurement decisions where impurity profiles directly impact final product performance or measurement accuracy. The standard 98% grade with Pt content ≥34.0% remains appropriate for less purity-sensitive applications such as general catalyst precursor use or bulk platinum intermediate synthesis [3][4].

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